

Technical Support Center: Imatinib (Pyridine)-N-oxide Degradation

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Compound of Interest

Compound Name: *Imatinib (Pyridine)-N-oxide*

Cat. No.: *B024981*

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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing the degradation products of **Imatinib (Pyridine)-N-oxide**.

Frequently Asked Questions (FAQs)

Q1: What is **Imatinib (Pyridine)-N-oxide** and why is it important to study its degradation?

A1: **Imatinib (Pyridine)-N-oxide** is a major metabolite of the anticancer drug Imatinib.^{[1][2]} It is crucial to study its degradation products to ensure the safety, efficacy, and stability of pharmaceutical formulations containing Imatinib, as degradation products can potentially be inactive or, in some cases, toxic. Understanding the degradation pathways is a key requirement for regulatory submissions.

Q2: What are the typical stress conditions used for forced degradation studies of Imatinib and its related compounds?

A2: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve exposing the drug substance to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.^{[3][4][5]} These studies are designed to accelerate the degradation process to identify potential degradation products that could form under various storage and handling conditions.

Q3: What are the known degradation products of Imatinib Mesylate?

A3: Under acidic and alkaline hydrolysis, the primary degradation products of Imatinib Mesylate are 4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[6][7] Oxidative stress leads to the formation of several N-oxide derivatives, primarily on the piperazine ring, such as 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.[6] Imatinib is reported to be relatively stable under neutral and photolytic conditions.[6][7]

Q4: Are there any specific studies on the forced degradation of **Imatinib (Pyridine)-N-oxide** itself?

A4: Based on a comprehensive review of publicly available scientific literature, there are no specific forced degradation studies published for **Imatinib (Pyridine)-N-oxide** under ICH stress conditions. One available study focused on its metabolic profile, identifying two dihydroxy metabolites, but this was not a degradation study.[8]

Q5: What are the potential degradation pathways for **Imatinib (Pyridine)-N-oxide**?

A5: While specific studies are lacking, potential degradation pathways for **Imatinib (Pyridine)-N-oxide** can be extrapolated from the known degradation of Imatinib and the general chemistry of pyridine N-oxides. Under hydrolytic conditions, the amide bond is a likely point of cleavage. Under oxidative stress, further oxidation of the piperazine nitrogen is possible. Photolytic conditions might lead to rearrangements of the pyridine N-oxide ring, potentially forming oxaziridine-like intermediates.[9]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Unexpected peaks in HPLC chromatogram of Imatinib (Pyridine)-N-oxide sample.	Sample degradation due to improper storage or handling (exposure to light, high temperature, or incompatible solvents).	1. Review sample storage and handling procedures. 2. Prepare a fresh sample and re-analyze immediately. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Difficulty in separating Imatinib (Pyridine)-N-oxide from its potential degradants.	Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type, gradient).	1. Optimize the HPLC method by adjusting the mobile phase pH, gradient slope, and organic modifier. 2. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). 3. Employ a quality-by-design (QbD) approach for systematic method development. [10]
Inability to identify the structure of an unknown degradation product.	Insufficient data from a single analytical technique.	1. Isolate the unknown peak using preparative HPLC. 2. Utilize multiple analytical techniques for structural elucidation, such as high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information. [6] [11]
Poor recovery of Imatinib (Pyridine)-N-oxide during sample preparation.	Inappropriate extraction solvent or pH. Adsorption of	1. Optimize the sample extraction procedure by testing different solvents and adjusting

the analyte to container surfaces.

the pH. 2. Use silanized glassware or low-adsorption microcentrifuge tubes.

Experimental Protocols

General Protocol for Forced Degradation of Imatinib (Pyridine)-N-oxide

This protocol is a general guideline and should be optimized for your specific experimental setup.

- Preparation of Stock Solution: Prepare a stock solution of **Imatinib (Pyridine)-N-oxide** in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 80°C for a specified time. Neutralize the solution with 1N HCl before analysis.
 - Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 80°C for a specified time.
 - Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.
 - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
 - Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

- **Sample Analysis:** Analyze the stressed samples at different time points using a stability-indicating HPLC-UV or UPLC-MS/MS method. A suitable starting point for method development is a C18 column with a gradient elution using a mobile phase of ammonium formate buffer and acetonitrile.[\[10\]](#)

Analytical Method for Identification and Quantification

- **Instrumentation:** A UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for accurate mass measurement and structural elucidation of degradation products.[\[10\]](#)[\[12\]](#)
- **Chromatographic Conditions (Example):**
 - **Column:** Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 μm)[\[7\]](#)
 - **Mobile Phase A:** 0.1% Formic acid in water
 - **Mobile Phase B:** Acetonitrile
 - **Gradient:** A suitable gradient program to ensure separation of the parent compound and its degradants.
 - **Flow Rate:** 0.3 mL/min
 - **Column Temperature:** 40°C
 - **Injection Volume:** 5 μL
 - **Detection:** UV at a suitable wavelength (e.g., 265 nm) and MS detection in positive ion mode.

Data Presentation

Table 1: Summary of Known Degradation Products of Imatinib Mesylate under Forced Degradation Conditions

Stress Condition	Degradation Product Name	Molecular Formula	Reference
Acid Hydrolysis	4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine	C ₁₆ H ₁₅ N ₅	[6]
Acid Hydrolysis	4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid	C ₁₃ H ₁₈ N ₂ O ₂	[6]
Alkaline Hydrolysis	4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine	C ₁₆ H ₁₅ N ₅	[6]
Alkaline Hydrolysis	4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid	C ₁₃ H ₁₈ N ₂ O ₂	[6]
Oxidative (H ₂ O ₂)	4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide	C ₂₉ H ₃₁ N ₇ O ₂	[6]
Oxidative (H ₂ O ₂)	4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide	C ₂₉ H ₃₁ N ₇ O ₂	[6]
Oxidative (H ₂ O ₂)	4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-	C ₂₉ H ₃₁ N ₇ O ₃	[6]

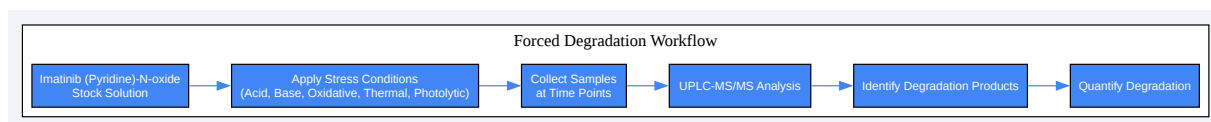
ylamino)-phenyl]-
benzamide

Table 2: Summary of Quantitative Data from Imatinib Forced Degradation Studies

Stress Condition	Reagent/Condition	Duration	Imatinib Degradation (%)	Reference
Acid Hydrolysis	1N HCl	24 hours at 80°C	~10-20%	[13] (Qualitative)
Base Hydrolysis	1N NaOH	24 hours at 80°C	~10-20%	[13] (Qualitative)
Oxidative	3% H ₂ O ₂	24 hours at RT	~15-25%	[13] (Qualitative)
Thermal	Solid	24 hours at 105°C	< 5%	[13] (Qualitative)
Photolytic	UV/Visible Light	7 days	< 5%	[6]

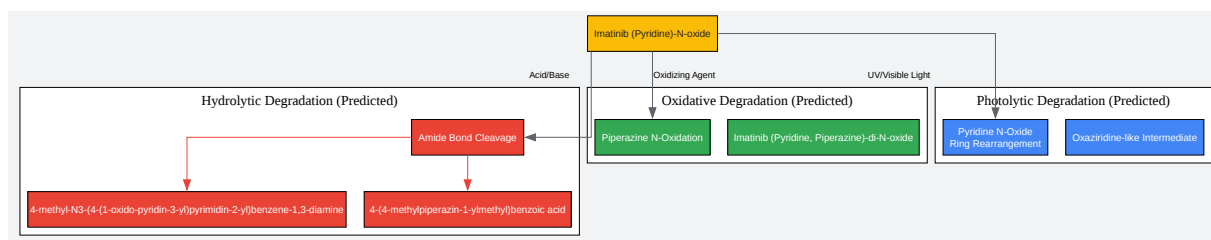
Note: Quantitative data for the degradation of **Imatinib (Pyridine)-N-oxide** is not available in the public domain.

Visualizations



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Caption: Experimental workflow for forced degradation studies.



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Caption: Predicted degradation pathways of **Imatinib (Pyridine)-N-oxide**.

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